molecular formula C8H10N4 B12865488 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine

Cat. No.: B12865488
M. Wt: 162.19 g/mol
InChI Key: XRTDYAOBUYCDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with pyrrole under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole and pyrrole derivatives, which can exhibit different biological activities .

Scientific Research Applications

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-5-pyrrol-1-ylpyrazol-4-amine

InChI

InChI=1S/C8H10N4/c1-11-8(7(9)6-10-11)12-4-2-3-5-12/h2-6H,9H2,1H3

InChI Key

XRTDYAOBUYCDJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)N2C=CC=C2

Origin of Product

United States

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